molecular formula C12H7N3S B14445299 3-Amino-5-phenylthiophene-2,4-dicarbonitrile CAS No. 79204-53-8

3-Amino-5-phenylthiophene-2,4-dicarbonitrile

Cat. No.: B14445299
CAS No.: 79204-53-8
M. Wt: 225.27 g/mol
InChI Key: XMGZBJJFBKPCHR-UHFFFAOYSA-N
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Description

3-Amino-5-phenylthiophene-2,4-dicarbonitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of amino and phenyl groups, as well as two cyano groups attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylthiophene-2,4-dicarbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is carried out under basic conditions, often using bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Gewald reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenylthiophene-2,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Amino-5-phenylthiophene-2,4-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of organic semiconductors, dyes, and other materials

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylthiophene-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-phenylthiophene-2,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, phenyl, and cyano groups makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

79204-53-8

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-amino-5-phenylthiophene-2,4-dicarbonitrile

InChI

InChI=1S/C12H7N3S/c13-6-9-11(15)10(7-14)16-12(9)8-4-2-1-3-5-8/h1-5H,15H2

InChI Key

XMGZBJJFBKPCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(S2)C#N)N)C#N

Origin of Product

United States

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